molecular formula C8H14N2O3 B3009833 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole CAS No. 1341288-05-8

5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B3009833
CAS No.: 1341288-05-8
M. Wt: 186.211
InChI Key: URTNHOKHXSDNPS-UHFFFAOYSA-N
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Description

5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole: is a heterocyclic organic compound that belongs to the oxadiazole family Oxadiazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethoxymethylamine with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxadiazole derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced oxadiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxymethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, sodium hydroxide, and ethanol.

Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups such as hydroxyl, amino, or thiol groups, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent, making it a candidate for further investigation in the development of new pharmaceuticals.

Medicine: The compound’s potential therapeutic applications include its use as a scaffold for designing new drugs with improved efficacy and reduced side effects. Its ability to interact with various biological targets makes it a valuable tool in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications in electronics and materials science.

Mechanism of Action

The mechanism of action of 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

  • 5-(Diethoxymethyl)-3-ethyl-1,2,4-oxadiazole
  • 5-(Methoxymethyl)-3-methyl-1,2,4-oxadiazole
  • 5-(Ethoxymethyl)-3-methyl-1,2,4-oxadiazole

Comparison: Compared to similar compounds, 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole exhibits unique reactivity due to the presence of the diethoxymethyl group. This group enhances its solubility in organic solvents and increases its potential for chemical modifications. Additionally, the compound’s stability and ease of synthesis make it a preferred choice for various applications in research and industry.

Properties

IUPAC Name

5-(diethoxymethyl)-3-methyl-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-4-11-8(12-5-2)7-9-6(3)10-13-7/h8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTNHOKHXSDNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=NC(=NO1)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341288-05-8
Record name 5-(diethoxymethyl)-3-methyl-1,2,4-oxadiazole
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